molecular formula C21H21N5O3 B6440874 2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine CAS No. 2549014-39-1

2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No.: B6440874
CAS No.: 2549014-39-1
M. Wt: 391.4 g/mol
InChI Key: AMBNNLUJLDQDEN-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine (CAS 2549014-39-1) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C21H21N5O3 and a molecular weight of 391.4 g/mol, this molecule features a central pyrimidine core substituted with a pyridin-4-yl group and a piperidin-4-yloxy linker that is acylated by a 2-methoxypyridine-3-carbonyl group . Its primary research value lies in its function as a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . The dysregulation of TRPC6 is implicated in various pathophysiological conditions, making this compound a valuable tool for investigating pathways related to cardiovascular diseases, renal disorders (focal segmental glomerulosclerosis), and neurological conditions . The compound's mechanism of action involves binding to and inhibiting the TRPC6 ion channel, which modulates calcium influx into cells, a key signaling event in numerous cellular processes . From a drug discovery perspective, this pyrimidine derivative exhibits favorable molecular properties; with a topological polar surface area (TPSA) of approximately 90.3 Ų and an XLogP3 value around 2, it falls within a desirable range for potential oral bioavailability, aligning with drug-likeness guidelines . This reagent is intended for research applications only, including in vitro target validation, mechanism-of-action studies, and as a lead compound in the development of novel therapeutic agents targeting the TRPC6 pathway. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-28-19-18(3-2-8-23-19)20(27)26-11-6-17(7-12-26)29-21-24-13-16(14-25-21)15-4-9-22-10-5-15/h2-5,8-10,13-14,17H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBNNLUJLDQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Acylation : The piperidine ring is acylated with 2-methoxypyridine-3-carbonyl chloride under basic conditions.
  • Coupling : The final step involves coupling the substituted piperidine with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions .

Biological Activity

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various pyrimidine derivatives against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer) using the MTT assay. Results showed that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like etoposide, indicating enhanced efficacy .

CompoundCell LineIC50 (µM)
Compound 12MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 25Colo-2050.01 ± 0.074

These findings suggest that the incorporation of specific functional groups can enhance the anticancer activity of pyrimidine derivatives.

Anti-Alzheimer’s Activity

In addition to anticancer properties, derivatives of this compound have been screened for neuroprotective effects. A study on pyrazolo-pyrimidine derivatives revealed promising results in anti-Alzheimer's assays, indicating potential for cognitive enhancement and neuroprotection .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes:

  • Tubulin Polymerization Inhibition : Some pyrimidine derivatives have been shown to bind directly to the colchicine site on tubulin, inhibiting its polymerization and thereby affecting cell division in cancer cells .
  • Enzyme Inhibition : Compounds have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrimidine derivatives:

  • Cytotoxicity Studies : In vitro studies on various cell lines revealed that certain derivatives exhibited significant cytotoxicity at low concentrations, suggesting a potent therapeutic index against various cancers .
  • Antimicrobial Activity : Some studies have explored the antimicrobial potential of related compounds against strains such as E. coli and S. aureus, although the results indicated variable efficacy depending on the structural modifications made to the core pyrimidine structure .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 2-methoxypyridine-3-carbonyl group in the target compound may enhance binding to kinase ATP pockets due to its planar aromaticity and hydrogen-bonding capability, similar to pyrazolyloxy groups in JNJ-6627 .

The piperidin-4-yloxy linker introduces conformational flexibility, which may improve membrane permeability relative to rigid scaffolds like chromeno-pyrimidines .

Synthetic Accessibility: The target compound’s synthesis could involve coupling a 2-methoxypyridine-3-carbonyl-piperidine intermediate with a 5-(pyridin-4-yl)pyrimidine precursor, analogous to methods for hexahydroquinoline derivatives (67–81% yields via cyclohexanedione and substituted aniline reactions) .

Functional Group Comparison Table

Functional Group Role in Target Compound Analogous Groups in Other Compounds Biological/Physical Impact
2-Methoxypyridine-3-carbonyl Hydrogen-bond acceptor; kinase binding Pyrazol-5-yloxy (JNJ-6627) Enhances target affinity and metabolic stability.
Pyridin-4-yl Aromatic stacking; kinase recognition 4-Fluorophenyl (Golvatinib) Facilitates π-π interactions with hydrophobic pockets.
Piperidin-4-yloxy Conformational flexibility; solubility Piperazine (4-piperidinophenyl derivatives) Improves solubility and pharmacokinetic properties.

Preparation Methods

Synthesis of 5-(Pyridin-4-yl)pyrimidin-2-ol

A halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine) undergoes Suzuki-Miyaura coupling with pyridin-4-ylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a DME/H₂O (3:1) solvent system at 80°C for 12 hours, the coupling achieves 78% yield. Subsequent hydrolysis of the 2-chloro group with NaOH (2 M) in ethanol at reflux yields the pyrimidin-2-ol intermediate (85% yield).

Etherification with Piperidin-4-ol

The pyrimidin-2-ol is treated with 1-(2-methoxypyridine-3-carbonyl)piperidin-4-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 24 hours). This step affords a 65% yield of the ether-linked intermediate.

Acylation of Piperidine

Piperidin-4-ol is acylated with 2-methoxynicotinic acid using HATU/DIPEA in DMF (0°C to rt, 6 hours), yielding 1-(2-methoxypyridine-3-carbonyl)piperidin-4-ol in 89% purity.

Key Data Table 1: Reaction Parameters for Method 1

StepReagents/ConditionsYield (%)Purity (%)
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h7895
HydrolysisNaOH (2 M), EtOH, reflux, 6h8597
Mitsunobu etherificationDIAD, PPh₃, THF, 24h6591
AcylationHATU, DIPEA, DMF, 6h8998

Pyrimidine Ring Formation

A Biginelli-like cyclocondensation of ethyl acetoacetate, pyridine-4-carboxamidine, and urea in acetic acid at 120°C for 8 hours generates 5-(pyridin-4-yl)pyrimidine-2,4-diol (72% yield). Selective monodeoxygenation at the 2-position using POCl₃/PCl₅ (3:1) in DCM at 0°C yields 2-chloro-5-(pyridin-4-yl)pyrimidin-4-ol (68% yield).

Direct Coupling with Pre-functionalized Piperidine

The chloropyrimidine intermediate reacts with 1-(2-methoxypyridine-3-carbonyl)piperidin-4-ol under SNAr conditions (K₂CO₃, DMF, 100°C, 24 hours), achieving 70% yield.

Key Data Table 2: Reaction Parameters for Method 2

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationAcetic acid, 120°C, 8h7288
ChlorinationPOCl₃/PCl₅, DCM, 0°C, 2h6894
SNAr couplingK₂CO₃, DMF, 100°C, 24h7093

Synthesis of 2-(Piperidin-4-yloxy)-5-(pyridin-4-yl)pyrimidine

2-Chloro-5-(pyridin-4-yl)pyrimidine is reacted with piperidin-4-ol in the presence of NaH (2 eq) in THF at 60°C for 12 hours, yielding 2-(piperidin-4-yloxy)-5-(pyridin-4-yl)pyrimidine (81% yield).

Acylation with 2-Methoxynicotinic Acid

The piperidine nitrogen is acylated using 2-methoxynicotinic acid activated with EDC/HOBt in DCM (0°C to rt, 8 hours), achieving 87% yield.

Key Data Table 3: Reaction Parameters for Method 3

StepReagents/ConditionsYield (%)Purity (%)
Ether formationNaH, THF, 60°C, 12h8196
AcylationEDC, HOBt, DCM, 8h8797

Optimization Challenges and Solutions

  • Regioselectivity in Pyrimidine Functionalization : Use of bulky bases (e.g., DBU) in SNAr reactions minimizes competing reactions at the 4-position.

  • Acylation Efficiency : HATU outperforms EDC in sterically hindered environments, improving yields by 15–20%.

  • Piperidine Stability : N-Boc protection during etherification prevents side reactions, with subsequent deprotection using TFA/DCM (1:1) .

Q & A

Basic: What are the critical synthetic steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the 2-methoxypyridine-3-carbonyl-piperidine moiety and the 5-(pyridin-4-yl)pyrimidine core. Key steps include:

  • Coupling Reactions : Linking the piperidine and pyrimidine moieties via nucleophilic substitution or Mitsunobu reactions under inert atmospheres .
  • Optimization Parameters :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    • Catalysts : Use of palladium catalysts for cross-coupling or bases (e.g., K2_2CO3_3) for deprotonation .
    • Temperature Control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
Piperidine ActivationDMF, K2_2CO3_3, 100°C60–75%
Pyrimidine CouplingPd(PPh3_3)4_4, THF, reflux45–60%

Basic: How can NMR and mass spectrometry confirm the structural integrity of this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR :
    • Pyridine/Pyrimidine Rings : Aromatic protons (δ 7.5–9.0 ppm) and carbons (δ 140–160 ppm) confirm conjugation.
    • Piperidine Signals : Methoxy groups (δ ~3.8 ppm) and piperidine CH2_2 (δ 1.5–2.5 ppm) validate substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C21_{21}H22_{22}N4_4O3_3) .

Table 2 : Diagnostic NMR Peaks for Key Functional Groups

Group1^1H NMR (ppm)13^{13}C NMR (ppm)
Pyridin-4-yl8.5–8.7 (d, 2H)150–155
2-Methoxypyridine3.8 (s, OCH3_3)55–60 (OCH3_3)

Advanced: How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock Vina. Compare results across studies to identify outliers due to protonation state or tautomer selection .
  • QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with experimental IC50_{50} values to validate trends. Discrepancies may arise from assay conditions (e.g., cell line variability) .

Table 3 : Example QSAR Parameters for Analogous Compounds

ParameterBioactive RangeTarget Relevance
logP2.5–3.5Membrane permeability
PSA80–100 Å2^2Blood-brain barrier exclusion

Advanced: What strategies address low yields in piperidine-pyrimidine coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd0^0/Pd2+^{2+} systems (e.g., Pd(OAc)2_2 with ligands like XPhos) to enhance turnover .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity.
  • Byproduct Analysis : Use LC-MS to identify hydrolysis products; adjust protecting groups (e.g., tert-butyloxycarbonyl) to stabilize intermediates .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, pyridin-4-yl → pyridin-3-yl) and test bioactivity.
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using X-ray crystallography or docking .
  • Dose-Response Assays : Use IC50_{50} values across analogs to quantify substituent effects.

Table 4 : Example SAR Findings from Related Compounds

SubstituentActivity (IC50_{50}, nM)Notes
Pyridin-4-yl120 ± 15Baseline
Pyridin-3-yl450 ± 30Reduced target binding

Basic: What purification methods ensure high purity for in vitro studies?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → DCM/MeOH).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound binding .
  • Knockdown/Rescue Experiments : Use siRNA to confirm phenotype reversal.
  • SPR/BLI : Measure real-time binding kinetics (e.g., KD_D, kon_{on}/koff_{off}) .

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